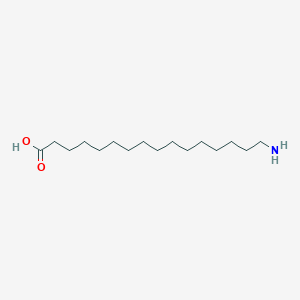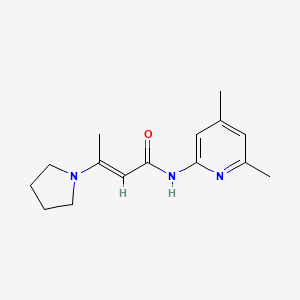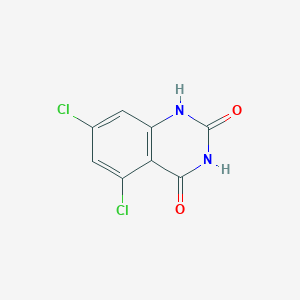![molecular formula C17H18BrN3O2 B3109626 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide CAS No. 174312-21-1](/img/structure/B3109626.png)
2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide, a compound with a complex chemical structure, has potential applications in various fields of scientific research. One significant area is in the synthesis of peri-fused tetrahydro[1,3]diazepino[1,2-a]benzimidazoles. These compounds are obtained through a reaction involving the treatment of similar benzimidazole derivatives with ω-bromoacetophenones, leading to 1-aroylmethyl-substituted derivatives. These derivatives undergo cyclization to form 2-aryl-1-(4-bromobutyl)imidazo[1,2-a]benzimidazole hydrobromides under specific conditions. This synthesis pathway highlights the compound's role in generating structurally complex and potentially bioactive benzimidazole derivatives, demonstrating its versatility in chemical synthesis processes (Kuzʼmenko et al., 2020).
Biological Evaluation and Potential Applications
The biological evaluation of benzimidazole derivatives, including those structurally related to 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide, has revealed potent antihypertensive activity. In a study synthesizing new benzimidazole derivatives, it was found that these compounds exhibit significant effects in lowering blood pressure. This suggests the potential application of the compound in the development of new antihypertensive agents, contributing valuable insights into the design and synthesis of novel therapeutic agents targeting cardiovascular diseases (Sharma et al., 2010).
Catalysis and Organic Synthesis
In the realm of catalysis and organic synthesis, the compound serves as a precursor or participant in complex reactions. For example, in the palladium-catalyzed carbonylative multicomponent synthesis of functionalized benzimidazothiazoles, derivatives of benzimidazole, including those similar to the compound , are utilized. These reactions allow for the selective conversion of benzimidazolium salts into dialkylacetamides, showcasing the compound's utility in facilitating diverse synthetic pathways and its potential in contributing to the development of new materials and chemicals (Veltri et al., 2016).
Advanced Material Research
Moreover, the structural and functional versatility of benzimidazole derivatives, including those related to 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide, extends to the field of advanced materials. These compounds play a crucial role in the synthesis of new materials with potential applications in electronics, photonics, and as chemosensors. Their unique chemical properties enable the development of materials with specific functionalities, such as light emission or selective chemical detection, highlighting the broad applicability of the compound in research and development across various scientific disciplines (Svechkarev et al., 2008).
Propiedades
IUPAC Name |
2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanone;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2.BrH/c21-11-10-18-17-19-14-8-4-5-9-15(14)20(17)12-16(22)13-6-2-1-3-7-13;/h1-9,21H,10-12H2,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZGDYFBSGKIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2NCCO.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



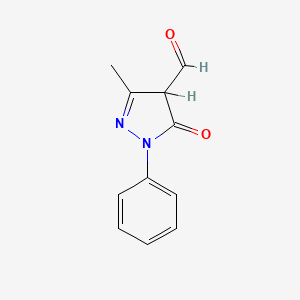

![Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate](/img/structure/B3109560.png)

![6-Chloro-2,7-dimethyl-imidazo[1,2-b]pyridazine](/img/structure/B3109591.png)

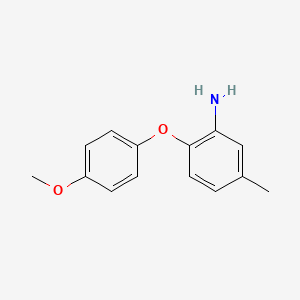

![1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one](/img/structure/B3109628.png)
